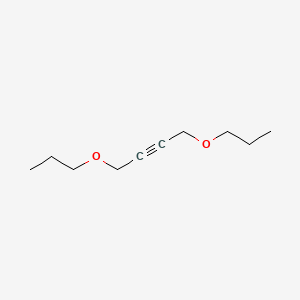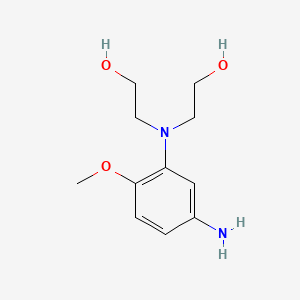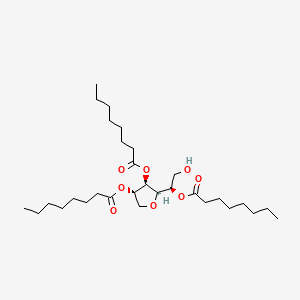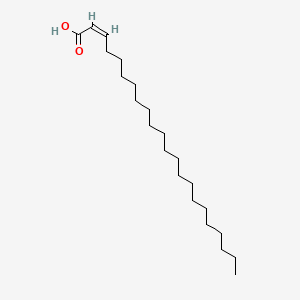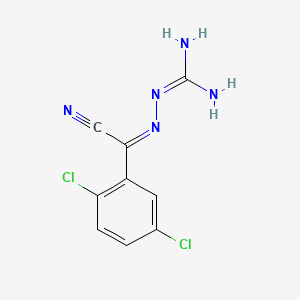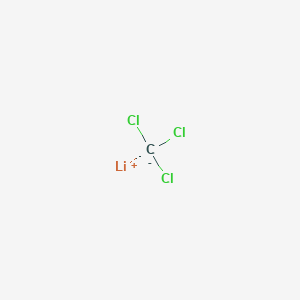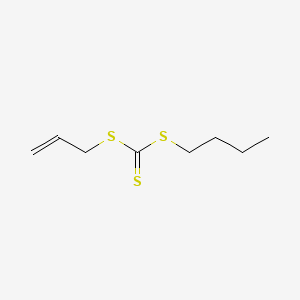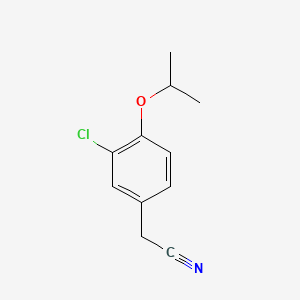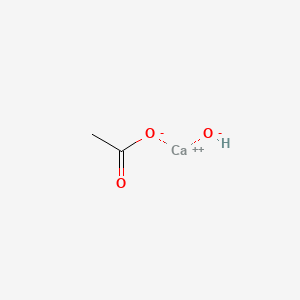
4-(Allyloxy)-3,5-dibromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)-3,5-dibromobenzene is an organic compound characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to a benzene ring that is also substituted with two bromine atoms at the 3 and 5 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dibromobenzoic acid or 3,5-dibromobenzene as the starting materials.
Allylation Reaction: The key step involves the allylation of the starting material using an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the allyloxy group.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the allyloxy group to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the bromine atoms to hydrogen atoms, resulting in the formation of 4-(allyloxy)benzene.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: 4-(Allyloxy)benzaldehyde or 4-(Allyloxy)benzoic acid.
Reduction Products: 4-(Allyloxy)benzene.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
4-(Allyloxy)-3,5-dibromobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-(Allyloxy)-3,5-dibromobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(Allyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of bromine atoms.
3,5-Dibromophenol: Similar bromine substitution pattern but with a hydroxyl group instead of the allyloxy group.
Properties
CAS No. |
84852-59-5 |
|---|---|
Molecular Formula |
C9H8Br2O |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1,3-dibromo-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8Br2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2 |
InChI Key |
WPIGGJYGGJHEJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




